2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide
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Overview
Description
2,2-Diphenyl-N’-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide is an organic compound with a complex structure that includes cyclopropane, hydrazide, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N’-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarbohydrazide with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N’-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired products are formed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a wide range of products, depending on the functional groups involved .
Scientific Research Applications
2,2-Diphenyl-N’-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N’-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. This compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar structure but includes a methoxy group and a naphthalene ring.
1,3-Diphenyl-2-propen-1-one:
Uniqueness
2,2-Diphenyl-N’-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide is unique due to its cyclopropane ring and hydrazide group, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications in research and industry that similar compounds may not be suitable for .
Properties
IUPAC Name |
2,2-diphenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c28-24(27-26-18-10-13-20-11-4-1-5-12-20)23-19-25(23,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-18,23H,19H2,(H,27,28)/b13-10+,26-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISNQLLWPPTQMN-NQOJKJTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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